4-Bromo-5-cyclopropoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-cyclopropoxypyridin-2-amine is a heterocyclic organic compound that features a bromine atom, a cyclopropoxy group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropoxypyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy group and the amine group. One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. For example, 5-bromo-2-methylpyridin-3-amine can be used as a starting material, which undergoes cross-coupling with cyclopropylboronic acid to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of palladium-catalyzed reactions is advantageous due to their efficiency and the ability to produce the compound in moderate to good yields .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropoxypyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Nucleophiles: For substitution reactions involving the bromine atom.
Oxidizing and Reducing Agents: For modifying the amine group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-Bromo-5-cyclopropoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Chemical Biology: It can be used to study the interactions of pyridine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: A similar compound with a bromine atom and an amine group attached to a pyridine ring.
4-Amino-5-bromo-2-chloropyridine: Another related compound with additional chlorine substitution.
Uniqueness
4-Bromo-5-cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and physical properties compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
GOTFGDCWPKSXDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.